4,4-Difluoro-2-methoxyacetoacetate
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Overview
Description
4,4-Difluoro-2-methoxyacetoacetate: is an organic compound with the molecular formula C5H6F2O4. It is a derivative of acetoacetate, where two fluorine atoms are substituted at the 4th position and a methoxy group is attached to the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluoro-2-methoxyacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of difluoroacetyl halide (such as difluoroacetyl chloride) with methoxyacetate in the presence of an alkaline catalyst like sodium methoxide. The reaction is typically carried out at temperatures ranging from -30°C to 80°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which enhances yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-methoxyacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents
Properties
IUPAC Name |
4,4-difluoro-2-methoxy-3-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-11-3(5(9)10)2(8)4(6)7/h3-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEBOWHIOHDJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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